BenchChemオンラインストアへようこそ!

2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Regioisomerism Triazole chemistry Structure-Activity Relationship (SAR)

2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2191213-20-2) is a synthetic small molecule featuring a 2H-1,2,3-triazole ring linked via an azetidine spacer to a 4-ethoxy-3-methylbenzenesulfonyl group. With molecular formula C14H18N4O3S and molecular weight 322.38 g/mol, it belongs to the sulfonyl triazole class, a scaffold extensively explored in patents for cyclooxygenase (COX) inhibition and NLRP3 inflammasome modulation.

Molecular Formula C14H18N4O3S
Molecular Weight 322.38
CAS No. 2191213-20-2
Cat. No. B2880566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
CAS2191213-20-2
Molecular FormulaC14H18N4O3S
Molecular Weight322.38
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)C
InChIInChI=1S/C14H18N4O3S/c1-3-21-14-5-4-13(8-11(14)2)22(19,20)17-9-12(10-17)18-15-6-7-16-18/h4-8,12H,3,9-10H2,1-2H3
InChIKeyWQMQPMGKOYUSEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(4-Ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2191213-20-2): Core Chemical Identity and Sourcing Context


2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2191213-20-2) is a synthetic small molecule featuring a 2H-1,2,3-triazole ring linked via an azetidine spacer to a 4-ethoxy-3-methylbenzenesulfonyl group . With molecular formula C14H18N4O3S and molecular weight 322.38 g/mol, it belongs to the sulfonyl triazole class, a scaffold extensively explored in patents for cyclooxygenase (COX) inhibition and NLRP3 inflammasome modulation [1][2]. Its most immediate structural analog is the 1H-triazole regioisomer (CAS 2034380-97-5), which shares an identical atomic composition but differs in the nitrogen atom connectivity of the triazole ring, creating a critical divergence point for procurement decisions [3].

Why 2H- vs. 1H-Triazole Regioisomerism Prevents Interchangeability in Sulfonyl Triazole Procurement


The decision to procure 2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole over its 1H-regioisomer (CAS 2034380-97-5) is not a matter of supplier preference but of regiospecific molecular recognition. In the 2H-1,2,3-triazole isomer, the nitrogen atoms are arranged such that the azetidine linker attaches at the N2 position, whereas the 1H-isomer attaches at N1 . This seemingly minor topological difference can fundamentally alter hydrogen-bonding geometry, dipole moment orientation, and π-stacking interactions with biological targets. Patent literature on sulfonyl triazoles as COX-2 inhibitors explicitly distinguishes regioisomeric triazole attachments, indicating that biological activity is regiospecific and not generalizable across the class [1]. Substituting one regioisomer for another without confirmatory bioassay data risks invalidating structure-activity relationship (SAR) conclusions and wasting procurement resources on an inactive or off-profile compound.

Quantitative Differentiation Evidence for 2-[1-(4-Ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2191213-20-2)


Regioisomeric Identity: 2H- vs. 1H-Triazole Attachment Determines Biological Target Engagement

The compound CAS 2191213-20-2 is the 2H-1,2,3-triazole regioisomer, meaning the azetidine ring is attached at the N2 position of the triazole. Its closest analog, CAS 2034380-97-5, is the 1H-1,2,3-triazole regioisomer with attachment at N1 . In the sulfonyl triazole patent literature, regioisomeric triazole substitution patterns are explicitly enumerated as distinct chemical entities with independent biological profiles, reflecting the regiospecific nature of target binding [1]. The molecular formula (C14H18N4O3S) and molecular weight (322.38 g/mol) are identical for both regioisomers, making regioisomerism the sole structural differentiator .

Regioisomerism Triazole chemistry Structure-Activity Relationship (SAR)

Commercial Availability and Pricing: 2H-Regioisomer Scarcity vs. 1H-Regioisomer Market Presence

As of April 2026, the 1H-triazole regioisomer (CAS 2034380-97-5) is commercially stocked by at least one vendor (Life Chemicals) with documented pricing of $103.50 per 10 μmol at ≥90% purity, and $240.00 per 50 mg [1]. In contrast, the 2H-regioisomer (CAS 2191213-20-2) is listed in chemical databases but does not have publicly advertised stock, pricing, or lead time data from the suppliers identified in our search, indicating lower commercial availability . This scarcity may reflect the synthetic challenge of regioselective 2H-triazole formation versus the more thermodynamically favored 1H-isomer, or lower historical demand.

Chemical sourcing Procurement Lead optimization

Predicted Physicochemical Property Divergence: 2H- vs. 1H-Triazole Impact on logP and Solubility

While experimentally measured physicochemical data for CAS 2191213-20-2 are not available in public literature, the 1H-regioisomer has predicted density (1.41±0.1 g/cm³ at 20°C, 760 Torr), boiling point (519.0±60.0°C), and pKa (0.75±0.70) [1]. The 2H-1,2,3-triazole regioisomer is expected to have a lower dipole moment and different hydrogen-bond acceptor capacity compared to the 1H-isomer, which typically results in higher logP (increased lipophilicity) and lower aqueous solubility for the 2H-form [2]. These differences can affect membrane permeability, protein binding, and assay compatibility in ways that are not correctable by concentration adjustment alone.

Physicochemical properties Drug-likeness Computational chemistry

Patent Landscape Positioning: 2H-Triazole Regioisomer as a Distinct Intellectual Property Entity

U.S. Patent 6,875,779 (Pfizer) broadly claims sulfonyl heteroaryl triazoles as COX-2 inhibitors, explicitly encompassing both 1H- and 2H-triazole regioisomers through generic Markush structures [1]. U.S. Patent Application US20210261512A1 (Inflazome) claims substituted triazoles as NLRP3 inhibitors and separately designates 2H-1,2,3-triazole as a distinct heteroaryl embodiment [2]. The separate enumeration of 2H-triazole as a specific claim element indicates that the 2H-regioisomer is considered a non-obvious and independently valuable chemical entity, not merely a trivial variant of the 1H-form. This has implications for freedom-to-operate assessments in commercial development programs.

Patent analysis Intellectual property Freedom to operate

Procurement-Driven Application Scenarios for 2-[1-(4-Ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2191213-20-2)


COX-2 Inhibitor Lead Optimization Requiring 2H-Triazole Regioisomer for SAR Completion

Medicinal chemistry teams working on sulfonyl triazole-based COX-2 inhibitors, as described in U.S. Patent 6,875,779 [1], may require the 2H-regioisomer to complete a regioisomer scan. Since the patent generically claims both regioisomers but does not provide specific biological data for the 2H-form, procurement of CAS 2191213-20-2 is essential to experimentally determine whether the 2H-attachment improves COX-2 selectivity or pharmacokinetic properties relative to the 1H-baseline.

NLRP3 Inflammasome Inhibitor Development with Regiospecific Triazole SAR

The Inflazome patent application US20210261512A1 [2] explicitly designates 2H-1,2,3-triazole as a distinct heteroaryl embodiment for NLRP3 inhibition. Researchers pursuing novel NLRP3 antagonists can procure CAS 2191213-20-2 to generate regiospecific SAR data, particularly if the 1H-regioisomer has already shown potency but requires optimization of metabolic stability or off-target selectivity that may be modulated by triazole regioisomerism.

Custom Synthesis Benchmarking Against Commercially Available 1H-Regioisomer

Given the confirmed commercial availability of the 1H-regioisomer (CAS 2034380-97-5) at ≥90% purity and defined pricing [3], procurement teams can use this as a cost and timeline benchmark when soliciting custom synthesis quotes for CAS 2191213-20-2. The absence of public stock for the 2H-isomer necessitates early engagement with contract research organizations, and the 1H-isomer pricing data provides a floor for negotiating custom synthesis contracts.

Physicochemical Profiling for Computational Model Validation

Computational chemistry groups developing predictive models for triazole regioisomer properties can procure CAS 2191213-20-2 to experimentally measure logP, solubility, and pKa, validating in silico predictions against the 1H-regioisomer data already available [4]. Such head-to-head experimental datasets are critical for refining force field parameters and QSAR models used in virtual screening campaigns.

Quote Request

Request a Quote for 2-[1-(4-ethoxy-3-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.